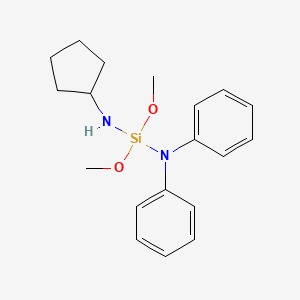
2,2'-(4-Nitro-1H-pyrazole-3,5-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridyl groups at positions 3 and 5, and a nitro group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with 2-pyridyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-Bis(2-pyridyl)-4-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the nitro group can undergo redox reactions, contributing to the compound’s bioactivity .
Molecular Targets and Pathways:
Metal Ions: Forms stable complexes with transition metals such as cobalt, nickel, and copper.
Enzymes: Potentially inhibits enzymes by binding to their active sites.
Receptors: May modulate receptor activity by interacting with binding sites.
Comparison with Similar Compounds
3,5-Bis(2-pyridyl)pyrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
3,5-Bis(2-pyridyl)-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring, leading to distinct coordination chemistry and biological activity.
3,5-Bis(2-pyridyl)-4-hydro-1,2,4,6-thiatriazine: Features a thiatriazine ring, offering unique properties for material science applications .
Uniqueness: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole stands out due to the presence of the nitro group, which imparts unique redox properties and enhances its potential as a bioactive molecule. Its ability to form stable coordination complexes with various metal ions further distinguishes it from similar compounds .
Properties
CAS No. |
922506-49-8 |
|---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(4-nitro-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)13-11(9-5-1-3-7-14-9)16-17-12(13)10-6-2-4-8-15-10/h1-8H,(H,16,17) |
InChI Key |
CUZJLCHKCHQJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


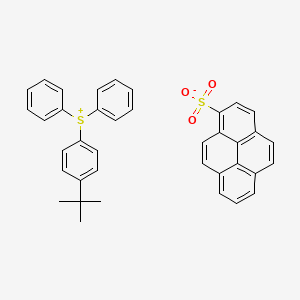
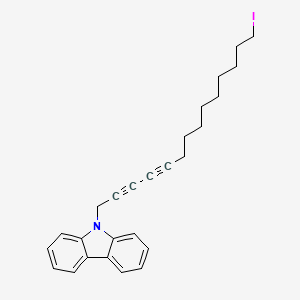
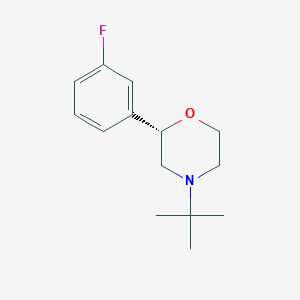
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
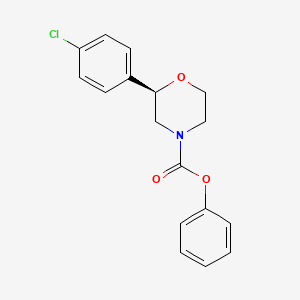
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)

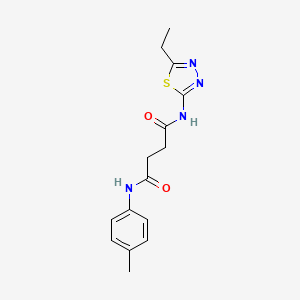
![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
